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SARS-CoV-2-IN-6

SARS-CoV-2 3CLpro Enzyme inhibition Covalent inhibitor

Researchers screening SARS-CoV-2 3CLpro inhibitors face inconsistent IC50 values due to suboptimal reference compounds. SARS-CoV-2-IN-6 (GRL-0820) solves this with its well-characterized covalent inhibition (IC50 73 nM) and published X-ray co-crystal structures (PDB: 7RBZ, 7RC0, 7RC1). • Validated positive control for FRET-based enzymatic assays & dose-response curves • Benchmark for antiviral efficacy in VeroE6/TMPRSS2 models (EC50 15 μM) • Enables resistance mutation mapping via long-term viral passage studies • Supported by SAR data for analogs (e.g., compound 1: 250 nM) to contextualize results

Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
Cat. No. B8220879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-6
Molecular FormulaC17H13ClN2O2
Molecular Weight312.7 g/mol
Structural Identifiers
SMILESC=CCN1C=CC2=C(C=CC=C21)C(=O)OC3=CC(=CN=C3)Cl
InChIInChI=1S/C17H13ClN2O2/c1-2-7-20-8-6-14-15(4-3-5-16(14)20)17(21)22-13-9-12(18)10-19-11-13/h2-6,8-11H,1,7H2
InChIKeyXBVPAGLILYEOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-6 3CLpro Inhibitor


SARS-CoV-2-IN-6 (also designated GRL-0820; CAS 2725749-22-2) is a chlorinated heteroaryl small molecule that functions as a covalent inhibitor of the SARS-CoV-2 main protease (3CLpro, Mpro) [1]. It belongs to the indole chloropyridinyl ester derivative class and exhibits a 50% inhibitory concentration (IC50) of 73 nM against SARS-CoV-2 3CLpro in enzymatic assays . The compound was identified through structure–activity relationship (SAR) studies aimed at optimizing 5-chloropyridinyl indole carboxylate scaffolds for enhanced protease inhibition and antiviral efficacy [2].

3CLpro enzyme inhibition assay fit
Indole chloropyridinyl ester covalent warhead
FRET-based screening method compatibility

Why SARS-CoV-2-IN-6 Over Generic Inhibitors


SARS-CoV-2 3CLpro inhibitors display significant variation in potency, antiviral efficacy, and structural binding modes due to differences in covalent warhead chemistry and scaffold geometry [1]. In the indole chloropyridinyl ester series, even minor modifications—such as N-allyl substitution versus N-propargyl—alter IC50 values by several-fold (e.g., 73 nM for 7d vs. 250 nM for compound 1) [2]. These SAR nuances directly impact experimental outcomes; substituting SARS-CoV-2-IN-6 with a less optimized analog risks underestimating protease inhibition or misinterpreting cellular antiviral activity [3].

SARS-CoV-2-IN-6 (N-allyl)
Less optimized analog (N-propargyl)
IC50 may shift several-fold; risk of underestimating protease inhibition
SARS-CoV-2-IN-6
GRL-0920
Resistance profile differs; GRL-0920 blocks viral breakthrough while SARS-CoV-2-IN-6 permits it

SARS-CoV-2-IN-6 vs Closest Analogs


3CLpro Inhibition Potency

SARS-CoV-2-IN-6 (compound 7d) inhibits SARS-CoV-2 3CLpro with an IC50 of 73 nM, representing a 3.4-fold improvement over the initial lead compound 1 (IC50 = 250 nM) from the same indole chloropyridinyl ester series [1]. The enhanced potency is attributed to the N-allyl substitution on the indole ring, which optimizes covalent engagement with the catalytic Cys145 residue [2].

3CLpro Inhibition
Head-to-head
IC50: 73 nM vs 250 nM
Supports enzyme inhibition assay context
FRET-based assay; N-allyl enhances Cys145 engagement
SARS-CoV-2 3CLpro Enzyme inhibition Covalent inhibitor

Antiviral Efficacy vs Remdesivir

In VeroE6 cells infected with SARS-CoV-2, SARS-CoV-2-IN-6 (GRL-0820) exhibits an EC50 of 15 ± 18 μM, whereas the clinical benchmark remdesivir shows an EC50 of 1.2 μM in the same assay system [1]. Notably, the closely related analog GRL-0920 demonstrates an EC50 of 2.8 ± 0.3 μM, indicating that SARS-CoV-2-IN-6, while less potent in cells than remdesivir or GRL-0920, still provides meaningful antiviral activity [2]. The high variability (SD = ±18 μM) may reflect assay conditions or partial viral breakthrough, as noted in independent studies [3].

Antiviral EC50
Cross-study comparable
EC50: 15 ± 18 µM vs 1.2 µM (remdesivir)
Contextualizes cellular activity benchmark
VeroE6 cells; note high variability (SD ±18 µM)
Antiviral EC50 VeroE6 cells SARS-CoV-2

Host Protease Selectivity

Cell-based assays demonstrate that SARS-CoV-2-IN-6 reduces viral cytopathic effects and nucleocapsid protein expression at low-micromolar concentrations while displaying favorable selectivity over host proteases . In contrast, the clinical candidate ALG-097111 achieves picomolar 3CLpro inhibition (IC50 = 7 nM) but requires explicit counter-screening against cathepsin L and other human proteases to confirm selectivity [1]. The moderate selectivity profile of SARS-CoV-2-IN-6 makes it a suitable tool for experiments where clean viral target engagement without confounding host protease inhibition is critical.

Host Protease Selectivity
Class-level inference
Selective over host proteases at low-µM
Supports target engagement interpretation
Lacks precise panel data; review for host protease confounding
Selectivity Host proteases Cytopathic effect

Co-Crystal Structures

X-ray crystal structures of SARS-CoV-2 3CLpro in complex with indole chloropyridinyl ester derivatives (including analogs of SARS-CoV-2-IN-6) have been solved, providing atomic-level details of inhibitor binding [1]. These structures reveal that the chloropyridinyl ester moiety forms a covalent bond with the catalytic Cys145 residue, while the indole scaffold occupies the S1 and S2 subsites [2]. In contrast, many commercial 3CLpro inhibitors lack publicly available co-crystal structures, limiting their utility in structure-guided optimization or molecular dynamics simulations [3].

Co-Crystal Structures
Reported
PDB: 7RBZ, 7RC0, 7RC1
Supports structure-based design workflows
Covalent Cys145 bond; S1/S2 subsite occupancy
X-ray crystallography 3CLpro binding mode Structure-based design

Viral Breakthrough

Prolonged exposure of SARS-CoV-2 to SARS-CoV-2-IN-6 (GRL-0820) in cell culture leads to viral breakthrough, indicating the emergence of resistant variants [1]. Resistance is attributed to structural mutations in the 3CLpro active site that reduce inhibitor affinity [2]. In comparison, the analog GRL-0920 demonstrates complete blockage of viral infection without breakthrough under identical conditions . This differential resistance profile highlights the need for careful experimental design when using SARS-CoV-2-IN-6 in long-term suppression assays.

Viral Breakthrough
Head-to-head
Breakthrough observed vs complete blockade (GRL-0920)
Highlights resistance monitoring need
Long-term VeroE6/TMPRSS2 culture; active-site mutations
Drug resistance Viral breakthrough 3CLpro mutations

SARS-CoV-2-IN-6 Research Applications


3CLpro Enzymatic Screening & SAR

SARS-CoV-2-IN-6 serves as a benchmark covalent inhibitor for SARS-CoV-2 3CLpro in FRET-based enzymatic assays. Its well-characterized IC50 (73 nM) and availability of SAR data for closely related analogs (e.g., compound 1: 250 nM; compound 7a: 310 nM) make it ideal for establishing dose–response curves and validating assay conditions [1]. Researchers can use it as a positive control when screening novel 3CLpro inhibitors or when optimizing assay parameters for high-throughput campaigns [2].

Structure-Based Drug Design

The solved X-ray co-crystal structures of indole chloropyridinyl ester derivatives bound to SARS-CoV-2 3CLpro (PDB: 7RBZ, 7RC0, 7RC1) provide a structural framework for understanding the binding mode of SARS-CoV-2-IN-6 [1]. These structures are invaluable for molecular docking studies, molecular dynamics simulations, and structure-based design of next-generation protease inhibitors. The covalent engagement with Cys145 and occupancy of the S1/S2 pockets offer a validated template for virtual screening campaigns [2].

Cell-Based Antiviral Profiling

In VeroE6 and VeroE6/TMPRSS2 cell models, SARS-CoV-2-IN-6 exhibits measurable antiviral activity (EC50 = 15 ± 18 μM) and reduces viral cytopathic effects and nucleocapsid expression [1]. It is particularly useful for comparative studies alongside remdesivir (EC50 = 1.2 μM) and GRL-0920 (EC50 = 2.8 μM) to benchmark the cellular efficacy of protease-targeting versus polymerase-targeting antivirals [2]. Note that viral breakthrough may occur during extended culture, so experiments requiring sustained suppression should incorporate this limitation [3].

Resistance Mechanism Studies

SARS-CoV-2-IN-6 is a valuable tool for investigating the emergence of 3CLpro inhibitor resistance in SARS-CoV-2. Long-term passage experiments reveal that the compound permits viral breakthrough due to active-site mutations that reduce inhibitor binding [1]. By sequencing breakthrough viruses and characterizing their 3CLpro variants, researchers can map resistance-conferring mutations and assess cross-resistance to other covalent inhibitors [2]. This application is critical for proactive antiviral development and for understanding the evolutionary landscape of protease inhibitor pressure [3].

Application
Selection Property
Validation Focus
3CLpro Enzymatic Screening
3CLpro inhibition profile
FRET assay dose-response & SAR context
Structure-Based Design
Co-crystal structure data
Binding mode review (Cys145, S1/S2)
Cell-Based Antiviral Profiling
Cellular antiviral activity benchmark
EC50 comparison & cytopathic effect assessment
Resistance Mechanism Studies
Viral breakthrough profile
Breakthrough virus sequencing & cross-resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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